REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([C@H](NC(=O)OC(C)(C)C)C)=[CH:15][CH:14]=2)[N:3]=1.NC1C=CC([CH2:34][OH:35])=CC=1>>[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:9])[F:10])=[CH:6][N:5]=[C:4]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([CH2:34][OH:35])=[CH:15][CH:14]=2)[N:3]=1
|
Name
|
C3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC1=CC=C(C=C1)[C@@H](C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CO)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
C7 was prepared in a manner similar to
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOA
|
Type
|
WASH
|
Details
|
The resultant solution was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
a small amount of EtOAc, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC1=CC=C(C=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |